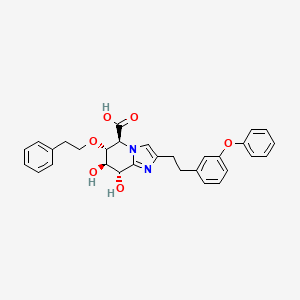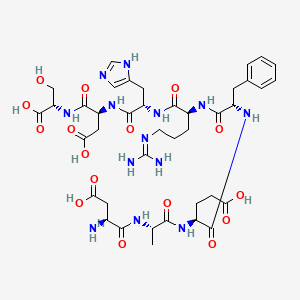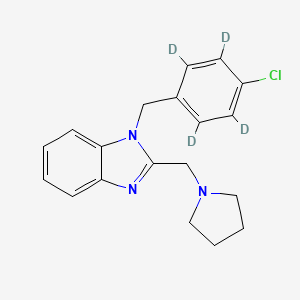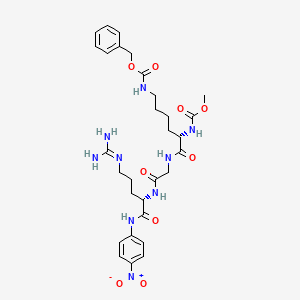
Me-CO-Lys(Cbo)-Gly-Arg-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Me-CO-Lys(Cbo)-Gly-Arg-pNA is a synthetic peptide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-CO-Lys(Cbo)-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated synthesis: Using automated peptide synthesizers to perform the repetitive steps of deprotection and coupling.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Quality control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Me-CO-Lys(Cbo)-Gly-Arg-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) are commonly used.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidation can lead to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, yielding reduced peptides.
Scientific Research Applications
Me-CO-Lys(Cbo)-Gly-Arg-pNA has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is used in studies of protein-protein interactions and peptide-based drug design.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Me-CO-Lys(Cbo)-Gly-Arg-pNA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of p-nitroaniline (pNA), which can be detected spectrophotometrically. This property makes it useful in enzymatic assays to measure protease activity.
Comparison with Similar Compounds
Similar Compounds
Me-CO-Lys(Cbo)-Gly-Arg-AMC: Another peptide substrate used in enzymatic assays, where AMC stands for 7-amino-4-methylcoumarin.
Me-CO-Lys(Cbo)-Gly-Arg-R110: A peptide substrate where R110 stands for rhodamine 110, used in fluorescence-based assays.
Uniqueness
Me-CO-Lys(Cbo)-Gly-Arg-pNA is unique due to its specific interaction with proteases and the release of p-nitroaniline, which can be easily detected. This makes it a valuable tool in biochemical research for studying protease activity and developing diagnostic assays.
Properties
Molecular Formula |
C30H41N9O9 |
|---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H41N9O9/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33)/t23-,24-/m0/s1 |
InChI Key |
RKRQEUOOFWPOJI-ZEQRLZLVSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


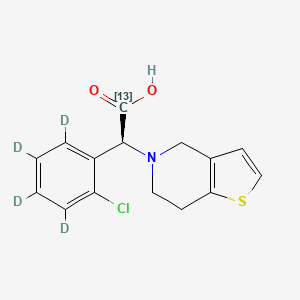

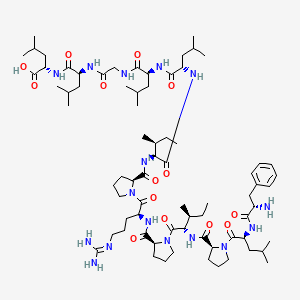
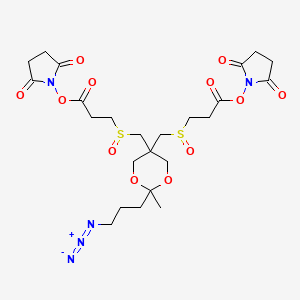
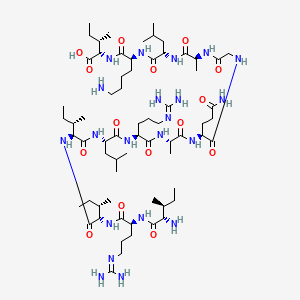
![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)
